Cas no 63674-18-0 (ethyl (2S)-2-hydroxy-3-methylbutanoate)

Ethyl (2S)-2-hydroxy-3-methylbutanoate is a chiral ester with a molecular formula of C₇H₁₄O₃. It features a stereogenic center at the 2-position, contributing to its enantiomeric purity and utility in asymmetric synthesis. The compound’s hydroxyl and ester functional groups make it a versatile intermediate in pharmaceutical and fine chemical applications, particularly for flavor and fragrance formulations. Its high optical purity ensures consistent performance in stereoselective reactions. The methyl branching enhances stability while maintaining reactivity. This compound is typically synthesized under controlled conditions to preserve its chiral integrity, making it suitable for research and industrial processes requiring precise molecular configurations.
ethyl (2S)-2-hydroxy-3-methylbutanoate structure
63674-18-0 structure
Product name:ethyl (2S)-2-hydroxy-3-methylbutanoate
CAS No:63674-18-0
MF:C7H14O3
MW:146.184262752533
CID:425976
PubChem ID:13639968

ethyl (2S)-2-hydroxy-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester, (2S)-
    • ethyl (2S)-2-hydroxy-3-methylbutanoate
    • SCHEMBL1164582
    • DTXSID80545661
    • 63674-18-0
    • EN300-1174706
    • Ethyl(2S)-2-hydroxy-3-methylbutanoate
    • Inchi: InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m0/s1
    • InChI Key: IZRVEUZYBVGCFC-LURJTMIESA-N
    • SMILES: CCOC(=O)C(C(C)C)O

Computed Properties

  • Exact Mass: 146.09432
  • Monoisotopic Mass: 146.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

ethyl (2S)-2-hydroxy-3-methylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1174706-0.1g
ethyl (2S)-2-hydroxy-3-methylbutanoate
63674-18-0 95%
0.1g
$140.0 2023-06-08
Enamine
EN300-1174706-0.5g
ethyl (2S)-2-hydroxy-3-methylbutanoate
63674-18-0 95%
0.5g
$374.0 2023-06-08
Enamine
EN300-1174706-1.0g
ethyl (2S)-2-hydroxy-3-methylbutanoate
63674-18-0 95%
1g
$499.0 2023-06-08
Enamine
EN300-1174706-1000mg
ethyl (2S)-2-hydroxy-3-methylbutanoate
63674-18-0 95.0%
1000mg
$499.0 2023-10-03
Aaron
AR01E0PO-500mg
Ethyl (2S)-2-hydroxy-3-methylbutanoate
63674-18-0 95%
500mg
$540.00 2025-03-30
Enamine
EN300-1174706-0.25g
ethyl (2S)-2-hydroxy-3-methylbutanoate
63674-18-0 95%
0.25g
$200.0 2023-06-08
Enamine
EN300-1174706-5.0g
ethyl (2S)-2-hydroxy-3-methylbutanoate
63674-18-0 95%
5g
$1448.0 2023-06-08
Enamine
EN300-1174706-10.0g
ethyl (2S)-2-hydroxy-3-methylbutanoate
63674-18-0 95%
10g
$2146.0 2023-06-08
Aaron
AR01E0PO-250mg
Ethyl (2S)-2-hydroxy-3-methylbutanoate
63674-18-0 95%
250mg
$300.00 2025-03-30
Aaron
AR01E0PO-5g
ethyl (2S)-2-hydroxy-3-methylbutanoate
63674-18-0 95%
5g
$372.00 2025-02-10

Additional information on ethyl (2S)-2-hydroxy-3-methylbutanoate

Comprehensive Guide to Ethyl (2S)-2-Hydroxy-3-Methylbutanoate (CAS No. 63674-18-0): Properties, Applications, and Industry Trends

Ethyl (2S)-2-hydroxy-3-methylbutanoate (CAS No. 63674-18-0) is a chiral ester widely recognized for its unique organoleptic properties and versatile applications in flavors, fragrances, and specialty chemicals. This optically active compound, also referred to as ethyl L-2-hydroxy-3-methylbutyrate, belongs to the family of hydroxy esters and is valued for its fruity, wine-like aroma. Its molecular structure combines a hydroxyl group with an ester functionality, making it a key intermediate in synthetic organic chemistry.

In recent years, the demand for natural-like flavoring agents and sustainable chiral building blocks has surged, driven by consumer preferences for clean-label products and eco-friendly synthesis methods. Ethyl (2S)-2-hydroxy-3-methylbutanoate aligns with these trends, as it can be derived via enzymatic catalysis or microbial fermentation—processes increasingly explored in green chemistry initiatives. Researchers highlight its role in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring high enantiomeric purity.

The compound’s sensory profile—often described as tropical, berry-like, or caramelized—makes it indispensable in the flavor and fragrance industry. It is frequently used in formulations for beverages, dairy products, and confectionery. A 2023 market analysis revealed growing interest in ethyl (2S)-2-hydroxy-3-methylbutanoate as a substitute for synthetic additives, coinciding with the "clean-eating" movement. Its low odor threshold (≤1 ppm) enhances its efficacy in trace concentrations, reducing formulation costs.

From a technical perspective, CAS No. 63674-18-0 exhibits a boiling point of ~195°C and a density of 0.98 g/cm³, with solubility in ethanol and most organic solvents. Stability studies under controlled conditions (pH 5–8, 25°C) show no significant degradation over 12 months, making it suitable for long-term storage. Advanced analytical techniques like GC-MS and chiral HPLC are employed to verify its enantiomeric excess (typically ≥98%), a critical parameter for regulatory compliance in food and pharmaceutical applications.

Innovations in biocatalysis have further elevated the compound’s commercial viability. For instance, immobilized lipases (e.g., Candida antarctica Lipase B) enable stereoselective esterification under mild conditions, reducing energy consumption compared to traditional chemical routes. Patent filings (2020–2024) indicate novel uses of ethyl (2S)-2-hydroxy-3-methylbutanoate in functional fragrances with antimicrobial properties, addressing hygiene-conscious markets post-pandemic.

Regulatory frameworks such as FEMA GRAS (No. 4933) and EU Flavor Directive approve its use in food contact materials, bolstering its adoption. However, manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure batch-to-batch consistency—a frequent query among quality control professionals searching for "how to test ethyl hydroxy methylbutanoate purity." Collaborative studies with flavor houses demonstrate synergistic effects when blended with gamma-decalactone or ethyl maltol, creating complex sensory profiles for premium products.

Looking ahead, the integration of AI-driven flavor design tools is expected to expand applications of 63674-18-0. Machine learning models trained on sensory data can predict optimal concentrations in matrices, reducing R&D timelines. Sustainability metrics (e.g., E-factor) are also shaping procurement decisions, with suppliers now offering Life Cycle Assessment (LCA) reports for this compound—a response to searches like "eco-friendly hydroxy esters suppliers."

In conclusion, ethyl (2S)-2-hydroxy-3-methylbutanoate exemplifies the convergence of chiral technology, green chemistry, and consumer-driven innovation. Its multifunctionality across industries positions it as a material of enduring relevance, with research avenues exploring nutraceutical delivery systems and next-generation antimicrobial coatings. As regulatory and environmental standards evolve, this compound’s adaptability ensures its prominence in scientific and industrial discourse.

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